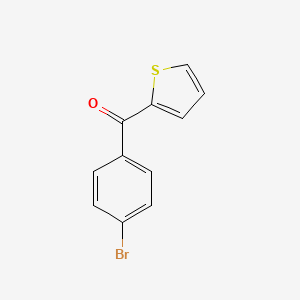

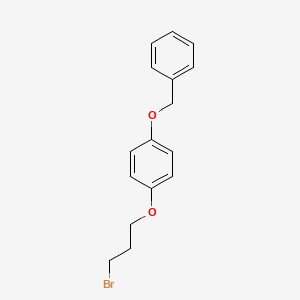

1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Vue d'ensemble

Description

1-(Benzyloxy)-4-(3-bromopropoxy)benzene (1-Bz-4-BrPOB) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, balsamic odor and a boiling point of 49°C. It is soluble in alcohol, ether, and other organic solvents. 1-Bz-4-BrPOB has been used for a range of scientific research applications due to its unique properties, including its chemical stability, low toxicity, and low volatility.

Applications De Recherche Scientifique

Organic Synthesis Intermediates

"1-(Benzyloxy)-4-(3-bromopropoxy)benzene" serves as a versatile intermediate in organic synthesis, enabling the introduction of functional groups and the construction of complex molecules. For instance, it has been utilized in the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, showcasing its value in pharmaceutical industry, pesticide preparation, and organic material production due to its ability to undergo various types of reactions (H. We, 2015).

Structural Analysis and Packing Interactions

Research on derivatives of "this compound" has provided insights into the structural analysis and packing interactions within crystals. One study focused on 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing differences in molecular packing influenced by C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. This research underscores the importance of such compounds in understanding molecular assembly and interaction mechanisms (Giacomo Manfroni et al., 2021).

Functionalization of Polymers

The compound also finds application in the functionalization of polymers. For example, alkoxybenzenes, including (3-bromopropoxy)benzene, have been used to end-quench polyisobutylene, demonstrating the role of such molecules in directly modifying polymer chain ends to introduce specific functionalities. This technique allows for the tailoring of polymer properties for various applications, highlighting the adaptability and utility of "this compound" in material science (Bin Yang & R. Storey, 2015).

Green Chemistry and Synthesis

In the realm of green chemistry, the compound plays a role in facilitating environmentally friendly synthesis methods. A notable example is the KHSO4-catalyzed synthesis of bromoethane derivatives under solvent-free conditions, demonstrating the compound's contribution to developing sustainable and efficient chemical processes (G. Joshi et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQOBERZNSEHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455579 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-92-4 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)